2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
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Overview
Description
2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a bromobenzenesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazole rings. One common method involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Thiazole Ring: The final step involves the cyclization of the intermediate with a thioamide under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzenesulfonyl group can be reduced to form the corresponding benzene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form strong interactions with active sites, while the thiazole and pyrrolidine rings can enhance binding affinity and specificity. This compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-5-chloropyrimidine
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
- Indole derivatives
Uniqueness
2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring distinguishes it from other pyrrolidine derivatives, while the bromobenzenesulfonyl group provides additional reactivity and binding potential.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S2/c14-11-3-1-2-4-12(11)21(17,18)16-7-5-10(9-16)19-13-15-6-8-20-13/h1-4,6,8,10H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOFFKJHNOCWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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